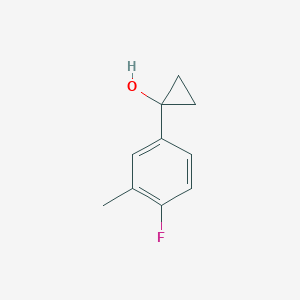
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 4-fluoro-3-methylstyrene using a suitable carbene precursor. The reaction typically employs diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one.
Reduction: 1-(4-Fluoro-3-methylphenyl)cyclopropane.
Substitution: 1-(4-Methoxy-3-methylphenyl)cyclopropan-1-ol.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecule, enhancing its reactivity and binding affinity to biological targets. The fluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives:
1-(4-Chloro-3-methylphenyl)cyclopropan-1-ol: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.
1-(4-Fluoro-3-methylphenyl)cyclopropane:
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one: The ketone analog, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a hydroxyl group, and a fluoro-substituted aromatic ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
ABJQEDNBRUNWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)


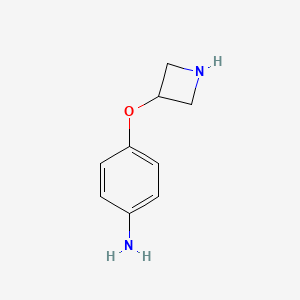
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)

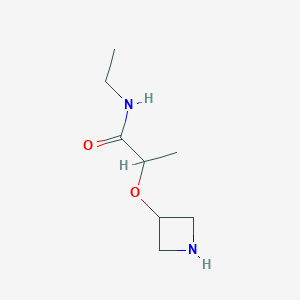
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)

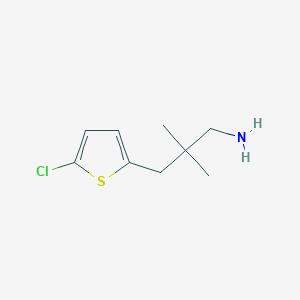
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
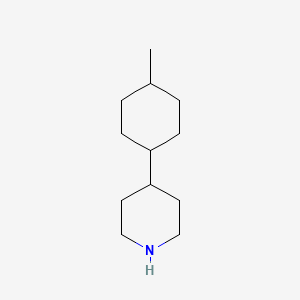
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
